molecular formula C8H7N3O2 B1586762 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid CAS No. 305381-67-3

1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid

Cat. No. B1586762
CAS RN: 305381-67-3
M. Wt: 177.16 g/mol
InChI Key: SGHWYTLJLHVIBQ-UHFFFAOYSA-N
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Description

“1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid” is a chemical compound with the CAS Number: 305381-67-3 . It has a molecular weight of 177.16 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7N3O2/c1-11-7-3-2-5(8(12)13)4-6(7)9-10-11/h2-4H,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C . The boiling point of this compound is 250°C .

Scientific Research Applications

Biotransformation and Environmental Implications

1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid, a transformation product of benzotriazoles, plays a significant role in the biotransformation and environmental fate of these compounds. Research has shown that benzotriazoles, used as corrosion inhibitors, can transform into various products, including this compound, during wastewater treatment processes. These transformations, often facilitated by biological degradation in activated sludge, have implications for the persistence of such compounds in the environment and their potential ecological impacts (Huntscha et al., 2014).

Chemical Synthesis and Homologation

In the field of organic synthesis, this compound is involved in chemical reactions that contribute to the homologation of carboxylic acids. This process is crucial for the extension of carbon chains in various organic compounds. A specific method known as the BtCH(2)TMS-assisted homologation of carboxylic acids utilizes 1-[(trimethylsilyl)methyl]-1H-1,2, 3-benzotriazole as a key reagent. This methodology provides a safer and efficient alternative to traditional homologation reactions like the Arndt-Eistert reaction (Katritzky et al., 2000).

Crystal Engineering and Supramolecular Chemistry

This compound is also utilized in crystal engineering, particularly in the formation of cocrystals with other compounds. These cocrystals exhibit diverse supramolecular architectures and are studied for their potential applications in material science and pharmaceuticals. For instance, benzotriazole derivatives have been crystallized with compounds like 5-sulfosalicylic acid, leading to the formation of molecular cocrystals with unique hydrogen-bonding patterns and crystal packing. These studies are integral to understanding and designing new materials with specific physical and chemical properties (Wang et al., 2011).

Safety and Hazards

This compound is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound also interacts with proteins like albumin, affecting their binding properties. These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving kinase enzymes. The compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in oxidative stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their activity. Additionally, the compound can influence gene expression by interacting with DNA or transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to extreme temperatures or light. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic processes. At high doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological parameters .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its oxidation. The compound can also affect metabolic flux by altering the levels of metabolites involved in energy production and detoxification processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. The compound’s localization is influenced by its affinity for certain cellular components .

Subcellular Localization

This compound is localized in various subcellular compartments. It can be found in the cytoplasm, nucleus, and mitochondria. The compound’s activity and function are affected by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular organelles .

properties

IUPAC Name

1-methylbenzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-7-3-2-5(8(12)13)4-6(7)9-10-11/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHWYTLJLHVIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380177
Record name 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

305381-67-3
Record name 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of the diamine 280 (1.08 g; 6.48 mmol) (or any other o-arylenediamine) in water (25 mL) at 0° C., concentrated HCl (5.4 mL) was added drop wise followed by slow addition of a solution of NaNO2 (643 mg; 9.3 mmol) in water (10 mL). The reaction mixture was stirred at 0° C. for 2 h and then was allowed to warm up to 10° C. over 4 h; neutralized with a solution of KOH (5.6 g) in water (30 mL) (final pH=6); concentrated and purified by preparative HPLC in reverse phase mode (column aquasil C-18, elution 5% to 95% MeOH in water), to afford the title compound 284 (211 mg; 18% yield). 1H NMR: (400.2 MHz, DMSO) δ (ppm): 8.35 (s; 1H); 8.08 (dd, J=1.4, 8.6 Hz; 1H); 7.75 (d, J=1.4 Hz; 1H); 4.03 (s, 3H). MS: calc: 177.1; found: 178.1 (M+H).
Quantity
1.08 g
Type
reactant
Reaction Step One
[Compound]
Name
o-arylenediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
643 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
5.6 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
18%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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